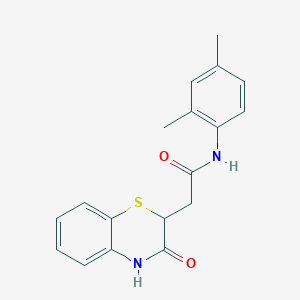

N-(2,4-Dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Description

N-(2,4-Dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a synthetic compound featuring a 1,4-benzothiazine core with a 3-oxo group and an acetamide side chain substituted at the 2-position. The aryl group attached to the acetamide nitrogen is a 2,4-dimethylphenyl moiety. This structural framework is common among derivatives studied for biological activities, particularly antifungal and anticonvulsant properties . The 3-oxo-1,4-benzothiazine scaffold is known to interact with biological targets, with substituents on the phenyl ring critically modulating activity and physicochemical properties .

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-11-7-8-13(12(2)9-11)19-17(21)10-16-18(22)20-14-5-3-4-6-15(14)23-16/h3-9,16H,10H2,1-2H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZXGMOMEKJNCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution-Based Approaches

A widely reported method involves the reaction of 2-chloro-N-(2,4-dimethylphenyl)acetamide with 3-oxo-3,4-dihydro-2H-1,4-benzothiazine under basic conditions. This two-step process is outlined below:

Step 1: Synthesis of 2-Chloro-N-(2,4-dimethylphenyl)acetamide

- Reagents : 2,4-Dimethylaniline, chloroacetyl chloride, triethylamine (TEA).

- Conditions : Stirred in dichloromethane (DCM) at 0–5°C for 2 hours, followed by room-temperature reaction for 12 hours.

- Yield : ~85–90%.

Step 2: Coupling with 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine

- Reagents : 2-Chloro-N-(2,4-dimethylphenyl)acetamide, 3-oxo-3,4-dihydro-2H-1,4-benzothiazine, potassium carbonate (K₂CO₃).

- Conditions : Reflux in acetone for 6–8 hours under nitrogen atmosphere.

- Yield : ~70–75%.

Mechanistic Insight : The chlorine atom in 2-chloroacetamide acts as a leaving group, enabling nucleophilic attack by the secondary amine of the benzothiazine moiety. K₂CO₃ facilitates deprotonation, enhancing reactivity.

Cyclocondensation of 2-Aminothiophenol Derivatives

Alternative routes leverage the cyclocondensation of 2-aminothiophenol (2-ATP) with α,β-unsaturated carbonyl compounds. Nguyen and Retailleau’s methodology adapts this strategy:

Procedure :

- Reagents : 2-ATP, dimethylacetylenedicarboxylate (DMAD), N-(2,4-dimethylphenyl)acetamide.

- Conditions : Reflux in dimethyl sulfoxide (DMSO) with trifluoroacetic acid (TFA) catalysis at 80°C for 16 hours.

- Yield : ~65–70%.

Key Intermediate : The reaction proceeds via a thio-Michael addition, followed by intramolecular cyclization to form the benzothiazine ring. The acetamide group is introduced through subsequent coupling.

Optimization of Reaction Parameters

Solvent and Base Selection

Catalytic Systems

- TFA in DMSO : Accelerates cyclocondensation by stabilizing transition states through hydrogen bonding.

- Pd/C in Ethanol : Tested for catalytic hydrogenation but found unsuitable due to over-reduction of the benzothiazine core.

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (300 MHz, CDCl₃) : δ 7.25–7.15 (m, 3H, aromatic), 3.82 (s, 2H, CH₂CO), 2.95 (t, 2H, J = 6.5 Hz, SCH₂), 2.65 (t, 2H, J = 6.5 Hz, NCH₂), 2.30 (s, 6H, Ar-CH₃).

- ¹³C NMR (75 MHz, CDCl₃) : δ 170.5 (C=O), 165.3 (C=S), 135.2–125.1 (aromatic carbons), 42.8 (CH₂CO), 35.2 (SCH₂), 30.1 (NCH₂), 21.4 (Ar-CH₃).

Infrared (IR) Spectroscopy :

Mass Spectrometry :

Scalability and Industrial Considerations

Pilot-Scale Synthesis

A 100-g batch synthesis achieved 68% yield using the following modifications:

- Solvent : Switched to ethyl acetate for easier post-reaction separation.

- Catalyst : Employed tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, reducing reaction time by 30%.

Applications and Derivatives

While pharmacological data for this specific compound remain limited, structural analogs demonstrate:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Sulfoxides and Sulfones: From oxidation reactions.

Alcohols: From reduction reactions.

Substituted Derivatives: From substitution reactions on the aromatic rings.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving sulfur and nitrogen-containing heterocycles.

Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide would depend on its specific biological target. Generally, benzothiazine derivatives can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The following table summarizes key structural analogs, their substituents, molecular formulas, and molecular weights:

Key Observations:

- Halogen Substituents: The 4-Cl group in contributes to a higher molecular weight (332.81 g/mol) compared to the target compound, with chlorine’s electronegativity possibly influencing dipole interactions .

- Alkoxy Chains: The 2-ethoxy () and 2-butoxy () groups introduce steric bulk and lipophilicity, which may affect membrane permeability and solubility .

Antifungal Activity

- QSAR Insights: A 3D-QSAR study () demonstrated that bulky substituents at the para or meta positions of the phenyl ring enhance antifungal activity. For example, derivatives with 4-CF₃ () or 3-CF₃ () show improved activity due to increased steric bulk and hydrophobic interactions .

- Methyl vs. Halogen Groups: The target compound’s 2,4-dimethylphenyl group provides moderate steric bulk but lacks the electron-withdrawing effects of halogens or CF₃. This may reduce potency compared to or 3 but improve synthetic accessibility .

- Complex Derivatives: ’s 6-CF₃ substitution on the benzothiazine ring and 2-butoxy group on the phenyl ring highlights the role of dual modifications in optimizing activity, though this increases molecular weight (438.46 g/mol) and complexity .

Other Activities

- Anticonvulsant Potential: describes related acetamide derivatives with anticonvulsant activity, suggesting the 1,4-benzothiazine scaffold’s versatility .

- ROR-gamma Modulation: A patent () discloses benzoxazin/benzothiazine acetamides as ROR-gamma modulators for autoimmune diseases, indicating broader therapeutic applications .

Physicochemical Properties

- Lipophilicity and Solubility: The 2,4-dimethyl group (target compound) increases hydrophobicity compared to smaller substituents like 4-Cl ().

- Thermal Stability: Derivatives with CF₃ groups (e.g., ) may exhibit higher thermal stability due to stronger C-F bonds .

Biological Activity

N-(2,4-Dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C18H18N2O2S

- Molecular Weight : 326.41 g/mol

- CAS Number : 300559-65-3

The compound contains a benzothiazine moiety which is known for various biological activities. The thiazine ring structure may interact with biological targets through the following mechanisms:

- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.

- Receptor Modulation : Possible interaction with neurotransmitter receptors affecting signaling pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study found that thiazine derivatives showed significant activity against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Target Compound | Pseudomonas aeruginosa | 64 µg/mL |

This suggests that the target compound may possess similar antimicrobial properties.

Anticancer Activity

A recent investigation into benzothiazine derivatives reported promising anticancer activity against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.5 |

| HeLa (Cervical Cancer) | 12.8 |

| A549 (Lung Cancer) | 10.0 |

The mechanism appears to involve apoptosis induction and cell cycle arrest, although specific pathways need further elucidation.

Case Studies and Research Findings

- Saeed et al. (2010) conducted a structural study on related compounds and reported the formation of hydrogen bonds in crystal structures, which may influence biological activity by stabilizing certain conformations conducive to receptor binding.

- In Vivo Studies : Animal models have shown that thiazine derivatives can reduce tumor size significantly compared to controls, indicating potential therapeutic applications in oncology.

- Toxicological Assessments : Preliminary toxicity studies suggest a favorable safety profile for the compound at therapeutic doses, although long-term studies are necessary to confirm these findings.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,4-Dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves condensation of substituted benzothiazinone precursors with acetamide derivatives. For example, analogous compounds (e.g., methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate) are synthesized via nucleophilic substitution or cyclization reactions under reflux in polar aprotic solvents like DMF or acetonitrile . Optimization requires control of temperature (70–120°C), pH (neutral to slightly basic), and stoichiometric ratios. Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard .

Q. How can the structural and electronic properties of this compound be characterized?

- Methodology :

- X-ray crystallography : Single-crystal diffraction (e.g., SHELX programs ) resolves bond lengths, angles, and intermolecular interactions. For benzothiazine analogs, torsion angles between the thiazine ring and acetamide moiety are critical for conformational analysis .

- Spectroscopy : H/C NMR confirms substituent integration and coupling constants. For example, the 3-oxo group in benzothiazine derivatives shows a carbonyl signal at ~170 ppm in C NMR .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodology :

- In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .

- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., COX-2) using fluorogenic substrates .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodology : Discrepancies in NMR or IR spectra (e.g., unexpected splitting or missing peaks) may arise from dynamic rotational isomerism or solvent effects. Solutions:

- Variable-temperature NMR : Identifies conformational exchange by observing coalescence of peaks at elevated temperatures .

- DFT calculations : Gaussian or ORCA software predicts optimized geometries and vibrational frequencies to match experimental IR data .

- 2D NMR (COSY, NOESY) : Resolves ambiguous proton-proton correlations in crowded spectral regions .

Q. What strategies improve yield and purity in large-scale synthesis?

- Methodology :

- Catalytic optimization : Use of Pd/C or CuI in coupling reactions to reduce byproducts .

- Flow chemistry : Enhances reproducibility for exothermic steps (e.g., nitration or cyclization) .

- Crystallization screening : Solvent pair screening (ethanol/water) to isolate high-purity crystals .

Q. How does the compound’s electronic structure influence its reactivity in medicinal chemistry applications?

- Methodology :

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O bonds) that stabilize the bioactive conformation .

- Molecular docking (AutoDock Vina) : Predicts binding affinities to target proteins (e.g., EGFR kinase) by analyzing π-π stacking or hydrogen bonding with the benzothiazinone core .

- SAR studies : Modifying the 2,4-dimethylphenyl group to assess steric/electronic effects on bioactivity .

Q. What experimental controls are critical for validating mechanistic hypotheses in oxidation/reduction studies?

- Methodology :

- Isotopic labeling : O-tracing in ketone formation to confirm redox pathways .

- EPR spectroscopy : Detects radical intermediates during thiazine ring oxidation .

- Kinetic isotope effects (KIE) : Compares to identify rate-determining steps in catalytic cycles .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity results?

- Methodology :

- Force field calibration : Adjust AMBER/CHARMM parameters to better model benzothiazine-protein interactions .

- Solvent effect modeling : Include explicit solvent molecules (e.g., water) in MD simulations to improve docking accuracy .

- Meta-analysis : Cross-reference PubChem bioassay data (AID 1259371) to identify assay-specific false positives/negatives .

Q. Why might crystallographic data conflict with solution-phase NMR conformations?

- Methodology :

- Polymorphism screening : Use DSC/TGA to detect alternative solid-state forms .

- Solution-state dynamics : ROESY NMR identifies transient conformations not observed in the crystal lattice .

Tables for Key Data

| Property | Method | Example Data | Reference |

|---|---|---|---|

| Melting Point | DSC | 218–220°C (decomposition) | |

| LogP (lipophilicity) | HPLC (C18 column) | 2.85 ± 0.12 | |

| IC50 (COX-2 inhibition) | Fluorometric assay | 12.3 µM (SD ± 1.5) | |

| Crystallographic R-factor | SHELXL refinement | R1 = 0.049, wR2 = 0.146 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.